![molecular formula C23H32N4O2 B5662530 3-[(3R*,4S*)-1-(isoquinolin-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5662530.png)
3-[(3R*,4S*)-1-(isoquinolin-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the use of propargylic alcohols as a versatile building block, providing a pathway to create complex molecules like isoquinolines, which are structurally related to the compound . Propargylic alcohols have been utilized for developing novel synthetic strategies for polycyclic systems, including heterocycles such as pyridines, quinolines, and isoquinolines, crucial in medicinal chemistry and drug discovery (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Isoquinoline derivatives, including the core structure of the compound in discussion, exhibit significant biological activities due to their distinct molecular architecture. The isoquinoline scaffold, characterized by a fused benzene and pyridine ring, contributes to the compound's chemical properties and reactivity. This structural motif is common among compounds with a broad spectrum of biological activities, highlighting its importance in pharmaceuticals, dyes, and agrochemicals (Danao et al., 2021).
Chemical Reactions and Properties
Arylpiperazine derivatives, which share structural features with the compound, undergo significant metabolic transformations, such as N-dealkylation, leading to various metabolites with diverse biological activities. This process is crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Caccia, 2007).
Physical Properties Analysis
The physical properties of compounds related to the chemical structure , such as melting points, boiling points, and solubility, are influenced by their molecular architecture. For instance, isoquinoline exhibits specific physical characteristics like a yellowish oily liquid appearance, which can be attributed to its molecular structure and functional groups (Danao et al., 2021).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, including reactivity and stability, are determined by their molecular framework. The presence of the isoquinoline core in the compound's structure suggests potential pharmacological importance, as evidenced by various isoquinoline derivatives showing a range of biological activities. This highlights the relevance of the compound's chemical properties for further exploration in medicinal chemistry and drug design (Danao et al., 2021).
Propiedades
IUPAC Name |
[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-isoquinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-25-11-13-26(14-12-25)22-8-10-27(17-19(22)5-3-15-28)23(29)21-6-2-4-18-16-24-9-7-20(18)21/h2,4,6-7,9,16,19,22,28H,3,5,8,10-15,17H2,1H3/t19-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSWSMIYBPMIPD-KNQAVFIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCCO)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCCO)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

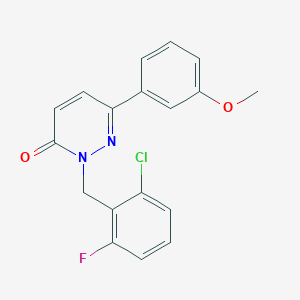
![3-fluoro-N,5-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5662466.png)
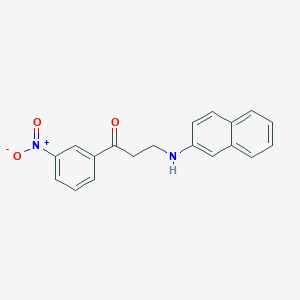
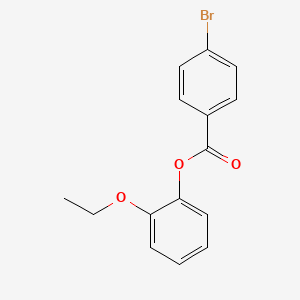
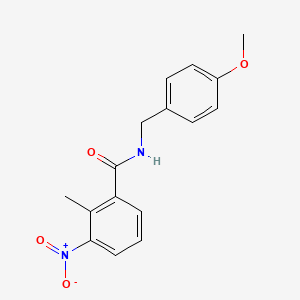
![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
![3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)
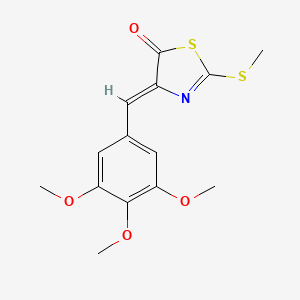
![[1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][2-(methylthio)phenyl]methanone](/img/structure/B5662518.png)
![7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5662522.png)

![(3R*,4S*)-4-phenyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-amine](/img/structure/B5662531.png)